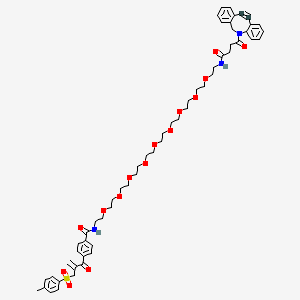
Active-Mono-Sulfone-PEG9-DBCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Active-Mono-Sulfone-PEG9-DBCO is a compound that serves as a polyethylene glycol (PEG) linker with a sulfone group and a dibenzocyclooctyne (DBCO) group. The sulfone group can be conjugated with thiol groups of proteins, while the DBCO group can undergo copper-free Click Chemistry reactions with azides. The hydrophilic PEG9 chain increases the water solubility of the compound in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
Active-Mono-Sulfone-PEG9-DBCO is synthesized through a series of chemical reactions that involve the conjugation of PEG with sulfone and DBCO groups. The synthetic route typically involves the following steps:
PEGylation: The PEG chain is activated and conjugated with a sulfone group.
DBCO Conjugation: The activated PEG-sulfone is then reacted with a DBCO group under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Active-Mono-Sulfone-PEG9-DBCO undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfone group can react with thiol groups of proteins.
Click Chemistry Reactions: The DBCO group can undergo copper-free Click Chemistry reactions with azides.
Common Reagents and Conditions
Thiol Reagents: Used for conjugation with the sulfone group.
Azides: Used for Click Chemistry reactions with the DBCO group.
Reaction Conditions: Typically carried out in aqueous media at room temperature to maintain the stability of the compound
Major Products Formed
Protein Conjugates: Formed through the reaction of the sulfone group with thiol groups of proteins.
Azide Conjugates: Formed through Click Chemistry reactions with azides.
Scientific Research Applications
Active-Mono-Sulfone-PEG9-DBCO has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the conjugation of proteins and other biomolecules.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of Active-Mono-Sulfone-PEG9-DBCO involves:
Conjugation with Thiol Groups: The sulfone group reacts with thiol groups of proteins, forming stable conjugates.
Click Chemistry Reactions: The DBCO group undergoes copper-free Click Chemistry reactions with azides, facilitating the formation of bioconjugates.
Molecular Targets and Pathways: The compound targets thiol groups and azides, enabling specific and efficient conjugation in various biological and chemical systems
Comparison with Similar Compounds
Active-Mono-Sulfone-PEG9-DBCO is unique due to its combination of a sulfone group and a DBCO group, along with a hydrophilic PEG9 chain. Similar compounds include:
Bis-sulfone-PEG4-DBCO: Contains two sulfone groups and a shorter PEG chain.
DBCO-PEG9-DBCO: Contains two DBCO groups and a PEG9 chain.
These similar compounds differ in their functional groups and PEG chain lengths, which affect their solubility, reactivity, and applications.
Properties
Molecular Formula |
C57H71N3O15S |
|---|---|
Molecular Weight |
1070.2 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-[2-[(4-methylphenyl)sulfonylmethyl]prop-2-enoyl]benzamide |
InChI |
InChI=1S/C57H71N3O15S/c1-45-11-19-52(20-12-45)76(65,66)44-46(2)56(63)49-15-17-50(18-16-49)57(64)59-24-26-68-28-30-70-32-34-72-36-38-74-40-42-75-41-39-73-37-35-71-33-31-69-29-27-67-25-23-58-54(61)21-22-55(62)60-43-51-9-4-3-7-47(51)13-14-48-8-5-6-10-53(48)60/h3-12,15-20H,2,21-44H2,1H3,(H,58,61)(H,59,64) |
InChI Key |
CQLPCCISADRCHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=C)C(=O)C2=CC=C(C=C2)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















